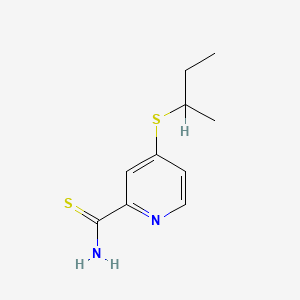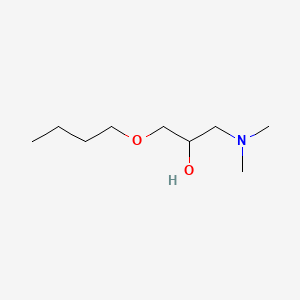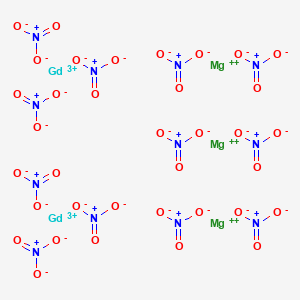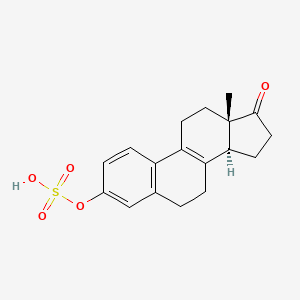
Methoxybrassenin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxybrassenin B is an indole phytoalexin, a type of secondary metabolite produced by plants in response to stress, such as microbial infection. It is specifically found in Brassica plants, which include vegetables like broccoli, cabbage, and cauliflower. This compound has garnered attention due to its significant antiproliferative activity, making it a promising candidate for cancer research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methoxybrassenin B can be synthesized from 1-substituted indole-3-carboxaldehydes and carboxylic acids as key intermediates. The synthesis involves a series of reactions, including condensation and cyclization, under controlled conditions . The reaction typically requires the use of solvents like methanol and catalysts to facilitate the process.
Industrial Production Methods
While there is limited information on the industrial production of this compound, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methoxybrassenin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of analogs with varied activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields.
Major Products Formed
For example, glycosylated analogs of this compound have shown enhanced antiproliferative activity .
Aplicaciones Científicas De Investigación
Methoxybrassenin B has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of indole phytoalexins.
Biology: this compound is used to investigate plant defense mechanisms and the role of phytoalexins in stress responses.
Medicine: Due to its antiproliferative activity, this compound is being explored as a potential anticancer agent.
Industry: this compound and its derivatives could be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methoxybrassenin B involves its interaction with cellular targets, leading to the inhibition of cell proliferation. It is believed to interfere with key signaling pathways and enzymes involved in cell growth and division. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may inhibit topoisomerase I, an enzyme critical for DNA replication .
Comparación Con Compuestos Similares
Methoxybrassenin B can be compared with other indole phytoalexins, such as:
Brassinin: Another indole phytoalexin with similar antiproliferative properties.
Spirobrassinin: Known for its unique spirocyclic structure and biological activity.
Camalexin: A well-studied phytoalexin with potent antimicrobial and anticancer properties.
This compound stands out due to its methoxy group, which enhances its lipophilicity and biological activity compared to its analogs .
Propiedades
Número CAS |
142449-75-0 |
|---|---|
Fórmula molecular |
C13H14N2O2S2 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
N-[bis(methylsulfanyl)methylidene]-1-methoxyindole-3-carboxamide |
InChI |
InChI=1S/C13H14N2O2S2/c1-17-15-8-10(9-6-4-5-7-11(9)15)12(16)14-13(18-2)19-3/h4-8H,1-3H3 |
Clave InChI |
NFGCTENDKLNJTI-UHFFFAOYSA-N |
SMILES canónico |
CON1C=C(C2=CC=CC=C21)C(=O)N=C(SC)SC |
melting_point |
73 - 74 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


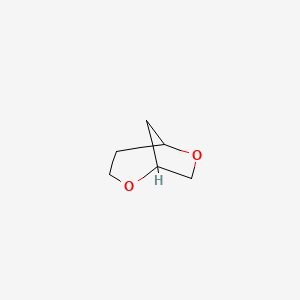

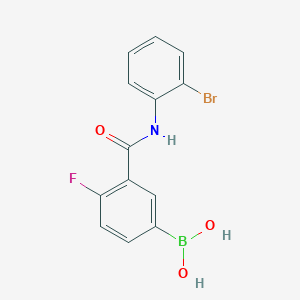
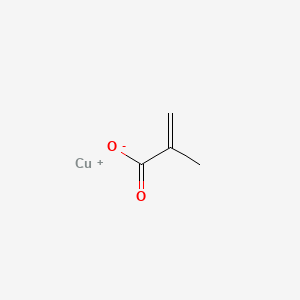



![Methyl 7-(4-chlorophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12655768.png)
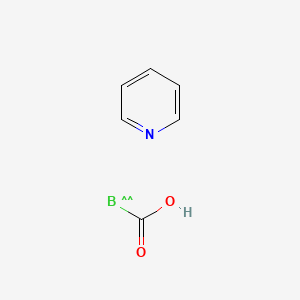
![N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide](/img/structure/B12655778.png)
